molecular formula C7H9NO3S B13208261 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13208261
M. Wt: 187.22 g/mol
InChI Key: GTQFCMRGMBMCDO-UHFFFAOYSA-N
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Description

5,5-Dioxo-1-oxa-5λ⁶-thiaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a unique combination of oxygen and sulfur atoms within its fused-ring system.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C7H9NO3S/c8-4-6-7(11-6)2-1-3-12(9,10)5-7/h6H,1-3,5H2

InChI Key

GTQFCMRGMBMCDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CS(=O)(=O)C1)C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioester with an oxirane in the presence of a base to form the spiro compound. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs or functional groups with the target molecule, enabling direct comparisons:

Table 1: Key Structural Features
Compound Name Core Structure Functional Groups Molecular Formula
5,5-Dioxo-1-oxa-5λ⁶-thiaspiro[2.5]octane-2-carbonitrile (Target) Spiro[2.5]octane Nitrile, sulfone, ether C₇H₆NO₃S
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...-6-carbonitrile (11a) Thiazolo-pyrimidine Nitrile, ketone, furan, benzylidene C₂₀H₁₀N₄O₃S
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) Thiazolo-pyrimidine Nitrile (×2), ketone, furan C₂₂H₁₇N₃O₃S
1-Oxa-spiro[2.5]octane-2-carbonitrile (Eph1 substrate) Spiro[2.5]octane Nitrile, ether C₈H₁₁NO

Key Observations :

  • The target compound’s spiro[2.5]octane core is shared with the Eph1 substrate from , but the latter lacks the sulfone group, reducing its electrophilicity .
  • Compounds 11a and 11b () feature fused thiazolo-pyrimidine rings instead of a spiro system, but their nitrile groups and ketone functionalities align with the target’s reactivity profile .

Key Observations :

  • The target’s synthesis may require specialized conditions to stabilize the sulfone and spiro systems.
  • Compounds 11a/b achieve moderate yields (68%) via straightforward condensation, suggesting that the target’s synthesis could benefit from similar protocols .

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
Target N/A ~2,200 (C≡N), ~1,700 (S=O) Likely sp³ carbons (C-SO₂, C-O)
11a 243–246 2,219 (C≡N), 1,719 (C=O) 2.37 ppm (3 CH₃), 7.94 ppm (=CH)
11b 213–215 2,209 (C≡N), 1,719 (C=O) 8.01 ppm (=CH), 117.54 ppm (aromatic C)
Eph1 substrate N/A ~2,200 (C≡N) Spiro carbons (e.g., 98–112 ppm in analogous compounds)

Key Observations :

  • The target’s IR spectrum would exhibit distinct sulfone (S=O) stretches (~1,300–1,150 cm⁻¹) absent in 11a/b or the Eph1 substrate .
  • The Eph1 substrate’s nitrile group is critical for enzymatic recognition, implying that the target’s sulfone may sterically hinder similar interactions .

Biological Activity

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C₉H₉N₃O₃S, with a molecular weight of approximately 229.25 g/mol. The compound features a spirocyclic arrangement that enhances its reactivity and interaction capabilities with various biological targets.

Structural Characteristics

The structural uniqueness of this compound arises from:

  • Spirocyclic Framework : The spiro structure allows for distinct conformational flexibility.
  • Functional Groups : The presence of carbonyl and nitrile groups contributes to its chemical reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For example:

  • Mechanism : The carbonyl groups can interact with microbial enzymes, potentially inhibiting their function.
  • Case Study : A study demonstrated that derivatives of thiaspiro compounds exhibited bactericidal effects against various strains of bacteria, suggesting that this compound may have similar effects.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies:

  • Cell Lines Tested : Research has utilized human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : Preliminary results indicate that the compound can induce apoptosis in cancer cells at certain concentrations.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • Target Enzymes : Enzymes involved in metabolic pathways may be affected by the compound’s reactive functional groups.
  • Research Findings : Inhibition studies have shown promising results against enzymes such as acetylcholinesterase and proteases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameCAS NumberKey FeaturesBiological Activity
1-Oxa-6lambda6-thiaspiro[2.4]heptane-5,5-dione1342380-16-8Similar spiro structureAntimicrobial activity
Ethyl 1-Oxa-5-thiaspiro[2.5]octane-2-carboxylate7253-53-4Contains carboxylate groupAnticancer properties
6-Oxaspiro[2.5]octane-5,7-dioneNot providedDifferent positioning of oxygenEnzyme inhibition

The proposed mechanism by which this compound exerts its biological effects involves:

  • Interaction with Biological Targets : The spiro structure facilitates binding to various proteins and enzymes.
  • Redox Reactions : The sulfur atom can participate in redox reactions, influencing the compound's overall activity.

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